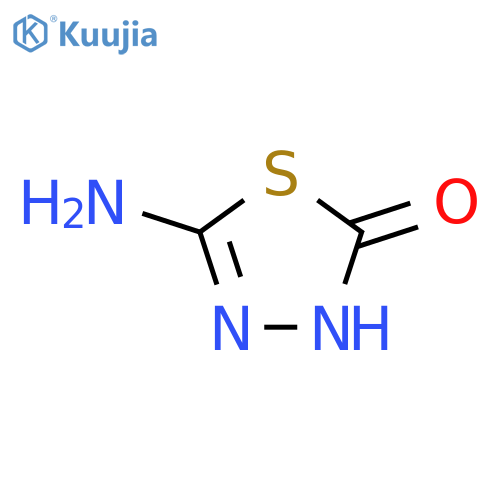Cas no 33901-30-3 (5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one)
5-アミノ-2,3-ジヒドロ-1,3,4-チアジアゾール-2-オンは、複素環化合物の一種であり、チアジアゾール骨格を有する有機化合物です。この化合物は、医薬品中間体や農薬合成において重要な役割を果たすことが知られています。特に、その反応性の高いアミノ基とチアジアゾロン環の特性から、多様な誘導体合成に適しています。また、高い純度と安定性を備えており、研究用途や工業的応用において信頼性の高い原料として利用されています。分子構造の特徴から、生物活性化合物の設計においても有用性が期待されています。

33901-30-3 structure
商品名:5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one 化学的及び物理的性質
名前と識別子
-
- 1,3,4-Thiadiazol-2(3H)-one,5-amino-
- 5-imino-1,3 ,4-thiadiazolidin-2-one
- 5-amino-[1,3,4]thiadiazol-2-ol
- EN300-173560
- NSC-522433
- AKOS006337428
- 5-amino-3H-[1,3,4]thiadiazol-2-one
- 5-amino-3H-1,3,4-thiadiazol-2-one
- DTXSID90325976
- NSC522433
- AKOS022632890
- Z1824511386
- C2H3N3OS
- 5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one
- MFCD00159789
- 5-Amino-1,3,4-thiadiazol-2(3H)-one
- CS-0236819
- 33901-30-3
- 5-amino-1,3,4-thiadiazol-2-ol
- SCHEMBL2211101
-
- インチ: InChI=1S/C2H3N3OS/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)
- InChIKey: ZXDPFAWIADNOFE-UHFFFAOYSA-N
- ほほえんだ: NC1=NNC(=O)S1
計算された属性
- せいみつぶんしりょう: 116.99979
- どういたいしつりょう: 117
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 131
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 92.8Ų
- 疎水性パラメータ計算基準値(XlogP): -0.3
じっけんとくせい
- 密度みつど: 2.17
- ふってん: °Cat760mmHg
- フラッシュポイント: °C
- 屈折率: 1.946
- PSA: 67.48
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-173560-0.5g |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 95% | 0.5g |
$407.0 | 2023-09-20 | |
| Enamine | EN300-173560-1.0g |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 95% | 1g |
$0.0 | 2023-06-08 | |
| Enamine | EN300-173560-5.0g |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 95% | 5.0g |
$1530.0 | 2023-02-16 | |
| TRC | A597528-100mg |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 100mg |
$ 295.00 | 2022-06-08 | ||
| Enamine | EN300-173560-10g |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 95% | 10g |
$2269.0 | 2023-09-20 | |
| Aaron | AR01BDEP-50mg |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 95% | 50mg |
$164.00 | 2025-02-09 | |
| Aaron | AR01BDEP-2.5g |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 95% | 2.5g |
$1447.00 | 2025-02-09 | |
| Aaron | AR01BDEP-5g |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 95% | 5g |
$2129.00 | 2025-02-09 | |
| Enamine | EN300-173560-5g |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 95% | 5g |
$1530.0 | 2023-09-20 | |
| 1PlusChem | 1P01BD6D-100mg |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one |
33901-30-3 | 95% | 100mg |
$204.00 | 2025-03-19 |
5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
33901-30-3 (5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one) 関連製品
- 33901-30-3(5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one)
- 85073-03-6(5-amino-3-methyl-2,3-dihydro-1,3,4-thiadiazol-2-one)
- 85072-99-7(1,3,4-Thiadiazole-2-carbonitrile, 4,5-dihydro-5-oxo-)
- 3991-97-7(1,3,4-Thiadiazol-2(3H)-one, 5-(methylthio)-)
- 84352-65-8(5-Methyl-1,3,4-thiadiazol-2-ol)
- 88043-40-7(1,3,4-Thiadiazol-2(3H)-one, 3-methyl-)
- 126865-11-0(1,3,4-Thiadiazol-2(3H)-one, 5-amino-3-(2,3-dihydroxypropyl)-)
- 211388-16-8(1,3,4-Thiadiazol-2(3H)-one, 3-acetyl-5-amino- (9CI))
- 84352-66-9(1,3,4-thiadiazol-2-ol)
- 99903-75-0(Acetamide,N-(4,5-dihydro-5-oxo-1,3,4-thiadiazol-2-yl)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:33901-30-3)5-amino-2,3-dihydro-1,3,4-thiadiazol-2-one

清らかである:99%
はかる:5g
価格 ($):3422.0